molecular formula C16H20 B1294804 2,7-Diisopropylnaphthalene CAS No. 40458-98-8

2,7-Diisopropylnaphthalene

Cat. No.: B1294804
CAS No.: 40458-98-8
M. Wt: 212.33 g/mol
InChI Key: YGDMAJYAQCDTNG-UHFFFAOYSA-N
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Description

2,7-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where two isopropyl groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diisopropylnaphthalene is typically synthesized through the alkylation of naphthalene with propylene. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or zeolites. The reaction conditions usually involve high temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specific catalysts like Y zeolites. These catalysts help in achieving a high yield of the desired isomer by promoting selective alkylation. The process may also involve steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diisopropylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Diisopropylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diisopropylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where it acts as an electron-rich aromatic system. This allows it to interact with electrophiles, leading to the formation of substituted products. The pathways involved in these reactions are influenced by the presence of substituents and the reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

2,7-di(propan-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMAJYAQCDTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891389
Record name 2,7-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40458-98-8
Record name 2,7-Diisopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40458-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diisopropylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040458988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-diisopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,7-DIISOPROPYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUS7F7X0T3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the beta-substitution position in the isopropylation of naphthalene?

A1: The position of the isopropyl group on the naphthalene ring significantly influences the properties of the resulting compound. The research by highlights that beta-substitution (specifically, the formation of 2,6- and 2,7-Diisopropylnaphthalene) is more desirable in certain applications. While the provided abstracts do not delve into the specific applications, they emphasize that achieving high selectivity for beta-substitution is crucial.

Q2: How can the selectivity towards this compound be improved during the isopropylation of naphthalene?

A2: The study by demonstrates that using dealuminated mordenites as catalysts and introducing water into the reaction system can enhance the selectivity towards beta-substituted isomers, including this compound. The presence of water modifies the catalyst's pore structure, promoting the formation of the desired isomer.

Q3: What analytical techniques are helpful in identifying and characterizing different isomers of triisopropylnaphthalenes, like this compound?

A3: emphasizes the use of gas chromatography as an effective tool for separating and identifying different isomers of triisopropylnaphthalenes. This technique helps in distinguishing this compound from other isomers based on their differing retention times within the chromatographic system. Furthermore, DFT (Density Functional Theory) calculations provide complementary theoretical data to confirm the assignment and characterization of the separated isomers.

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